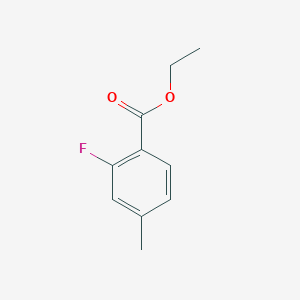

Ethyl 2-fluoro-4-methylbenzoate

説明

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Substituted benzoate esters are a crucial class of compounds in modern organic synthesis, serving as versatile intermediates and building blocks for more complex molecules. numberanalytics.comorganic-chemistry.org Their utility stems from the reactivity of the ester functional group, which can undergo various transformations such as hydrolysis, transesterification, and reduction. numberanalytics.comlibretexts.org These reactions allow for the introduction of diverse functionalities and the construction of intricate molecular architectures. acs.org The aromatic ring of benzoate esters can also be modified, further expanding their synthetic potential. organic-chemistry.org

The presence of substituents on the benzene (B151609) ring significantly influences the chemical and physical properties of benzoate esters. nih.gov These substituents can alter the electron density of the aromatic ring and the reactivity of the ester group, enabling chemists to fine-tune the molecule's behavior for specific applications. nih.gov This adaptability makes substituted benzoate esters indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgnumberanalytics.com

Rationale for Focused Research on Ethyl 2-fluoro-4-methylbenzoate

The specific compound, this compound, presents a compelling case for focused research due to the unique combination of its structural components. cymitquimica.com The presence of a fluorine atom at the 2-position and a methyl group at the 4-position on the benzoate ring introduces specific electronic and steric effects. numberanalytics.com Fluorine, being highly electronegative, can withdraw electron density from the aromatic ring, influencing its reactivity. numberanalytics.com This strategic placement of a fluorine atom can enhance a molecule's biological activity and metabolic stability, properties highly sought after in drug discovery. nih.govresearchgate.net

The methyl group, on the other hand, can provide steric bulk and also influences the electronic nature of the ring, albeit to a lesser extent than fluorine. The interplay between these two substituents makes this compound a valuable intermediate for synthesizing more complex and potentially bioactive molecules. cymitquimica.com Its moderate polarity allows for good solubility in common organic solvents, facilitating its use in a variety of synthetic transformations. cymitquimica.com

Comprehensive Review of Related Fluorinated Aromatic Esters and Their Academic Significance

Fluorinated aromatic esters, as a broader class, have significant academic and industrial importance. The incorporation of fluorine into aromatic systems can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnih.gov This has led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

For instance, fluorinated aromatic compounds are key intermediates in the synthesis of various drugs. numberanalytics.com The introduction of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability, and increased membrane permeability. nih.govresearchgate.net In materials science, the unique properties of fluorinated compounds are harnessed to create materials with high thermal stability and specific electronic characteristics. numberanalytics.com

The study of various fluorinated aromatic esters allows for a systematic understanding of structure-activity relationships. By comparing compounds with different substitution patterns, researchers can elucidate the specific effects of fluorine and other substituents on molecular properties and reactivity. This knowledge is crucial for the rational design of new molecules with desired functions.

Here is a comparison of this compound with other related fluorinated and non-fluorinated benzoate esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 500579-61-3 | C₁₀H₁₁FO₂ | 182.19 | Fluorine at position 2, methyl at position 4. cymitquimica.comcymitquimica.com |

| Ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 | Methyl group at position 4, no fluorine. nist.govsigmaaldrich.com |

| Ethyl 2-fluoro-5-methylbenzoate | 496841-90-8 | C₁₀H₁₁FO₂ | 182.19 | Isomer with methyl group at position 5. nih.gov |

| Ethyl 4-amino-2-fluoro-3-methylbenzoate | 194804-83-6 | C₁₀H₁₂FNO₂ | 197.21 | Additional amino group. bldpharm.com |

| Ethyl 4-bromo-2-fluorobenzoate | 474709-71-2 | C₉H₈BrFO₂ | 247.06 | Bromine at position 4, no methyl group. calpaclab.comechemi.com |

| Ethyl 3-bromo-4-fluoro-2-methylbenzoate | 1803604-00-3 | C₁₀H₁₀BrFO₂ | 261.09 | Bromine and fluorine at different positions. chemscene.com |

| Ethyl 2,3-difluoro-4-methylbenzoate | 773135-56-1 | C₁₀H₁₀F₂O₂ | 200.18 | Contains two fluorine atoms. nih.gov |

Articulation of Primary Research Questions and Objectives for this compound Investigations

The focused investigation of this compound is driven by several key research questions and objectives:

Synthetic Accessibility and Optimization: A primary objective is to develop efficient and scalable synthetic routes to this compound. This includes exploring different starting materials and reaction conditions to maximize yield and purity. The synthesis of its precursor, 2-fluoro-4-methylbenzoic acid, is also a relevant area of study. guidechem.comgoogle.com

Reactivity and Mechanistic Studies: A fundamental research question revolves around understanding the reactivity of this compound in various organic transformations. This involves studying how the fluorine and methyl substituents influence the regioselectivity and stereoselectivity of reactions at the ester group and on the aromatic ring.

Exploration of Synthetic Utility: A major objective is to demonstrate the utility of this compound as a building block for the synthesis of more complex and potentially useful molecules. This includes its application in the synthesis of novel pharmaceutical and agrochemical candidates. cymitquimica.com

Structure-Property Relationship Elucidation: Research aims to precisely quantify the impact of the 2-fluoro and 4-methyl substitution pattern on the physicochemical properties of the molecule, such as its electronic properties, lipophilicity, and conformational preferences. This data is critical for designing molecules with tailored characteristics.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWVHEVIVRTABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300475 | |

| Record name | ethyl 2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-61-3 | |

| Record name | ethyl 2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 2 Fluoro 4 Methylbenzoate

Retrosynthetic Analysis of Ethyl 2-fluoro-4-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the ester linkage and the substituents on the aromatic ring.

The most logical initial disconnection is the ester bond, which simplifies the target molecule into 2-fluoro-4-methylbenzoic acid and ethanol. This transformation, a Fischer-Speier esterification, is a common and straightforward synthetic step.

The next stage of the analysis focuses on the synthesis of the key intermediate, 2-fluoro-4-methylbenzoic acid. Several pathways can be envisioned:

Carboxylation of an Organometallic Reagent : A primary route involves the disconnection of the carboxyl group. This suggests a precursor such as 2-fluoro-4-methylbromobenzene or a similar halogenated toluene derivative. Conversion to a Grignard or organolithium reagent followed by reaction with carbon dioxide would yield the desired benzoic acid. This approach is exemplified by a known synthesis starting from 4-bromo-3-fluorotoluene , which is converted to an organolithium species and then carboxylated. guidechem.com

Functional Group Interconversion from a Pre-existing Ring System : An alternative strategy starts with a molecule that already contains the fluoro and methyl groups in the correct orientation. For instance, a synthetic pathway starting from m-fluorotoluene has been described. google.com Friedel-Crafts acylation of m-fluorotoluene can lead to a mixture of isomers, which upon hydrolysis and purification, yields 2-fluoro-4-methylbenzoic acid. google.com

This analysis highlights that the core challenge lies in the regioselective construction of the 2-fluoro-4-methyl substituted benzene (B151609) ring, with the final esterification step being relatively conventional.

Development and Optimization of Multi-Step Synthetic Pathways

The construction of this compound relies on a sequence of optimized reactions to install the required functional groups with high precision.

Esterification Protocols for Benzoic Acid Derivatives

The final step in the synthesis is typically the esterification of 2-fluoro-4-methylbenzoic acid. Several robust protocols exist for this transformation.

Fischer-Speier Esterification : This is the most common method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). youtube.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or a large excess of the alcohol is used. masterorganicchemistry.comorganic-chemistry.org Microwave-assisted protocols have been shown to accelerate this reaction, significantly reducing reaction times while achieving good yields. researchgate.net

Green Catalytic Approaches : In line with the principles of green chemistry, heterogeneous catalysts have been developed for esterification. These catalysts can be easily recovered and reused. nih.gov For example, zinc(II) salts and various metal oxides have demonstrated high efficacy in catalyzing the esterification of benzoic acid derivatives under solvent-free or environmentally benign conditions. labmanager.comacs.orgresearchgate.net

| Method | Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ or HCl | Excess ethanol, reflux | Low cost, well-established | organic-chemistry.orgresearchgate.net |

| Microwave-Assisted | H₂SO₄ | Ethanol, sealed vessel, 100-150°C | Rapid reaction times | researchgate.net |

| Green Catalysis | Zinc Oxide (ZnO) | Solvent-free or high-boiling solvent, 170°C | Reusable catalyst, environmentally friendly | acs.org |

Regioselective Fluorination Techniques

Introducing a fluorine atom at a specific position on an aromatic ring is a critical challenge in fluorinated compound synthesis. For this compound, the fluorine must be positioned ortho to the carboxyl group and meta to the methyl group.

Synthesis from Fluorinated Precursors : The most common strategy is to begin with a starting material where the fluorine atom is already correctly positioned. Syntheses often start from compounds like m-fluorotoluene or p-fluorotoluene . google.comguidechem.comyoutube.com Subsequent reactions are then used to introduce the other functional groups, with the existing fluoro-substituent influencing the regiochemical outcome of those reactions.

Balz-Schiemann Reaction : A classic method for introducing fluorine is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. guidechem.com This method would involve diazotization of an appropriately substituted aniline (e.g., 2-amino-4-methylbenzoic acid) followed by treatment with fluoroboric acid (HBF₄).

Halogen Exchange (Halex) Reaction : This method involves the substitution of another halogen (typically chlorine or bromine) with fluoride (B91410), often using a fluoride salt like KF or CsF. guidechem.com The success of this reaction depends heavily on the activation of the aromatic ring by electron-withdrawing groups.

Targeted Methylation Strategies

The placement of the methyl group at the 4-position is crucial for the identity of the final compound. Modern C-H activation methods offer direct routes, though classical methods often rely on pre-methylated starting materials.

Use of Methylated Starting Materials : As with fluorination, a highly effective and common strategy is to use a starting material that already contains the methyl group, such as m-fluorotoluene or 4-bromo-3-fluorotoluene . guidechem.comgoogle.com This approach bypasses the challenges of regioselective methylation on a substituted ring.

Friedel-Crafts Alkylation : While a foundational reaction for adding alkyl groups to aromatic rings, Friedel-Crafts alkylation of a fluorinated benzoic acid precursor would likely lead to a mixture of isomers and is complicated by the deactivating nature of the existing substituents.

Directed C-H Methylation : Recent advances in catalysis allow for the direct methylation of C-H bonds at specific positions, guided by a directing group. researchgate.netrsc.orgnih.gov For a benzoic acid precursor, the carboxylic acid group can direct a transition metal catalyst (e.g., palladium or ruthenium) to methylate the ortho-position. rsc.org While powerful, these methods are newer and may be more costly than classical routes.

Exploration of Catalytic and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods to improve efficiency and reduce waste.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling) in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are well-suited for constructing the substituted aromatic core of the precursors to this compound.

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is particularly versatile. wikipedia.orgorganic-chemistry.orgjk-sci.com A hypothetical route to a key precursor could involve the coupling of an arylzinc reagent with a halogenated partner. For example, (2-fluoro-4-bromophenyl)zinc chloride could be coupled with a methylating agent, or alternatively, an organozinc derived from a toluene derivative could be coupled with a dihalofluorobenzene. The reaction is known for its high functional group tolerance and effectiveness. wikipedia.orgjk-sci.com

Other palladium-catalyzed reactions, such as the Suzuki coupling (using organoboron reagents) and Stille coupling (using organotin reagents), offer similar capabilities for constructing the substituted aromatic ring system from simpler building blocks. These methods provide a modular and powerful approach to synthesizing a wide array of complex precursors.

| Component | Description | Example |

|---|---|---|

| Electrophile (R-X) | An organic halide or triflate. | 2,5-Difluorobromobenzene |

| Nucleophile (R'-ZnX) | An organozinc compound. | Methylzinc chloride |

| Catalyst | A Palladium(0) source. | Pd(PPh₃)₄ |

| Solvent | Anhydrous, aprotic solvent. | Tetrahydrofuran (THF) |

Biocatalytic Routes for Ester Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. The enzymatic synthesis of esters, such as this compound, is a promising green alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for esterification due to their broad substrate specificity and stability in organic solvents.

The synthesis of this compound via biocatalysis would typically involve the direct esterification of 2-fluoro-4-methylbenzoic acid with ethanol, catalyzed by an immobilized lipase. The use of immobilized enzymes simplifies catalyst recovery and reuse, making the process more economically viable.

Key Research Findings in Biocatalytic Ester Synthesis:

While specific studies on the biocatalytic synthesis of this compound are not extensively documented, research on analogous substituted benzoic acids provides valuable insights. Lipases such as Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), have shown high efficacy in the esterification of various aromatic carboxylic acids.

The reaction conditions are crucial for optimizing the yield and purity of the final product. Key parameters include:

Enzyme Selection: The choice of lipase is critical and depends on the specific substrate. Screening of different lipases would be the first step in developing a biocatalytic process for this compound.

Solvent System: The reaction can be performed in a solvent-free system or in the presence of an organic solvent. Non-polar, hydrophobic solvents are generally preferred to minimize enzyme denaturation and facilitate product recovery.

Water Activity: Water is a byproduct of the esterification reaction, and its removal is essential to shift the equilibrium towards product formation. This can be achieved by using molecular sieves or by performing the reaction under vacuum.

Temperature and pH: Lipases exhibit optimal activity within a specific range of temperature and pH. These parameters need to be optimized to maximize the reaction rate and enzyme stability.

Table 1: Potential Lipases for the Synthesis of this compound

| Lipase Source | Common Name/Form | Potential Advantages |

| Candida antarctica | Novozym 435 (immobilized) | High thermal stability, broad substrate specificity, widely used in ester synthesis. |

| Rhizomucor miehei | Lipozyme RM IM (immobilized) | Good activity in organic solvents, often used for transesterification. |

| Pseudomonas cepacia | Amano Lipase PS | High enantioselectivity, useful for chiral separations. |

Flow Chemistry Applications in Process Intensification

Flow chemistry has revolutionized chemical manufacturing by offering enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging in batch reactors. The application of flow chemistry to the synthesis of this compound can lead to significant process intensification.

A typical flow setup for the synthesis of this compound would involve pumping a solution of 2-fluoro-4-methylbenzoic acid and ethanol through a heated reactor packed with a solid acid catalyst. The product stream is then collected, and the ester can be purified through in-line separation techniques.

Key Research Findings in Flow Esterification:

While specific flow chemistry synthesis of this compound is not widely reported, numerous studies on the continuous flow esterification of aromatic carboxylic acids have demonstrated the advantages of this technology.

Catalyst Selection: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or silica-supported sulfonic acids, are commonly used in flow esterification. These catalysts are easily packed into columns and offer high stability and reactivity.

Reactor Design: Packed-bed reactors are the most common type of reactor used for this application. The dimensions of the reactor, the particle size of the catalyst, and the flow rate of the reactants are critical parameters that influence the reaction efficiency.

Process Parameters: Temperature, pressure, and residence time are key process parameters that can be precisely controlled in a flow reactor to optimize the conversion and selectivity of the reaction. The ability to operate at elevated temperatures and pressures can significantly accelerate the reaction rate.

Table 2: Comparison of Batch vs. Flow Synthesis for Esterification

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Excellent, due to short diffusion distances |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Often requires re-optimization at each scale | Scalable by numbering-up (running multiple reactors in parallel) |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Scalability Considerations and Process Chemistry for Industrial Relevance

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

For the production of this compound, the traditional Fischer-Speier esterification of 2-fluoro-4-methylbenzoic acid with ethanol using a strong acid catalyst like sulfuric acid is a common starting point for process development. However, several challenges need to be addressed for large-scale production.

Key Scalability Challenges:

Heat Management: Esterification reactions are often exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, side reactions, and potential safety hazards.

Mixing: Achieving homogeneous mixing in large vessels is challenging and can impact reaction kinetics and product consistency.

Work-up and Purification: The separation of the product from the excess alcohol, water, and acid catalyst can be energy-intensive and generate significant waste streams.

Material Compatibility: The use of strong acids requires corrosion-resistant reactors, which can increase capital costs.

Process Intensification Strategies for Scalability:

To overcome these challenges, process intensification strategies are increasingly being adopted:

Continuous Processing: As discussed in the flow chemistry section, transitioning to a continuous process can mitigate many of the safety and scalability issues associated with batch production.

Heterogeneous Catalysis: The use of solid acid catalysts simplifies catalyst separation and reduces corrosive waste streams, making the process more environmentally friendly and cost-effective.

Impurity Profiling and Control in Synthetic Development

Impurity profiling is a critical aspect of pharmaceutical and fine chemical development, ensuring the quality, safety, and efficacy of the final product. A thorough understanding of the potential impurities that can arise during the synthesis of this compound is essential for developing a robust and well-controlled manufacturing process.

Potential Impurities in the Synthesis of this compound:

The impurities in the final product can originate from starting materials, intermediates, by-products of the reaction, and degradation products.

Starting Material Impurities: The purity of the 2-fluoro-4-methylbenzoic acid and ethanol starting materials is crucial. Potential impurities in the acid could include isomers or related aromatic compounds from its synthesis.

Process-Related Impurities:

Unreacted Starting Materials: Residual 2-fluoro-4-methylbenzoic acid and ethanol.

By-products: Diethyl ether can form as a by-product from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid) may remain in the product if not effectively removed.

Degradation Products: The ester product may be susceptible to hydrolysis back to the carboxylic acid and alcohol if exposed to moisture, especially in the presence of acidic or basic residues.

Analytical Techniques for Impurity Profiling:

A combination of analytical techniques is typically employed to identify and quantify impurities:

High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying non-volatile organic impurities.

Gas Chromatography (GC): Used for the analysis of volatile impurities, such as residual solvents and by-products like diethyl ether.

Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to provide structural information for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.

Control Strategies for Impurities:

A robust control strategy is essential to ensure that impurities are maintained at acceptable levels in the final product.

Starting Material Specification: Setting stringent specifications for the purity of 2-fluoro-4-methylbenzoic acid and ethanol.

Process Optimization: Optimizing reaction conditions (temperature, catalyst loading, reaction time) to minimize the formation of by-products.

Purification: Developing an efficient purification process, such as distillation, crystallization, or chromatography, to remove impurities to the required level.

In-process Controls: Implementing analytical checks at various stages of the manufacturing process to monitor the formation and removal of impurities.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Fluoro 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides a comprehensive insight into the carbon-hydrogen framework and the electronic environment of the fluorine atom in ethyl 2-fluoro-4-methylbenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the ester group, as well as the electron-donating methyl group.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton ortho to the fluorine atom will likely appear as a triplet, while the other two aromatic protons will present as doublets or more complex multiplets due to proton-proton and proton-fluorine couplings.

The ethyl group will be represented by a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the aromatic ring is expected to appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (ortho to COOEt) | 7.8 - 8.0 | t | ~8.0 |

| Aromatic H (ortho to F) | 7.0 - 7.2 | d | ~8.0 |

| Aromatic H (meta to F and COOEt) | 7.0 - 7.2 | d | ~8.0 |

| -OCH2CH3 | 4.3 - 4.4 | q | ~7.1 |

| Ar-CH3 | 2.4 - 2.5 | s | - |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will reveal all the unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical range for benzene derivatives, with their chemical shifts influenced by the attached substituents. The fluorine atom will cause a large C-F coupling for the carbon it is directly attached to (C2) and smaller couplings for the adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| C-F (aromatic) | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-COOEt (aromatic) | ~125 |

| C-CH3 (aromatic) | ~140 |

| CH (aromatic) | ~130 |

| CH (aromatic) | ~125 |

| CH (aromatic) | ~115 (d, ²JCF ≈ 20 Hz) |

| -OCH2CH3 | ~61 |

| Ar-CH3 | ~21 |

Note: The data in this table is predicted and may vary from experimental values. The coupling constants (J) are approximate.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Two-Dimensional NMR Spectroscopy for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the coupling between the methylene and methyl protons of the ethyl group, and couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for example, the aromatic protons to their respective aromatic carbons, and the ethyl and methyl protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Expected key HMBC correlations would include the correlation from the aromatic protons to the carbonyl carbon, and from the methyl protons (Ar-CH3) to the aromatic carbons, which helps in assigning the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) stretch of the ester group.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Note: The data in this table is predicted and may vary from experimental values.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint of its structural features. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of the benzene ring, the ester group, and the methyl and ethyl substituents.

The presence of the fluorine atom introduces specific vibrational modes. The C-F stretching vibration is anticipated to appear as a strong band in the region of 1200-1350 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the aromatic ring. The substitution pattern on the benzene ring will also influence the characteristic ring breathing modes, which are typically observed in the range of 990-1010 cm⁻¹ for monosubstituted benzenes. For di- and tri-substituted benzenes, these modes will be shifted.

The ester group will give rise to a prominent C=O stretching band, usually found between 1700 and 1730 cm⁻¹. The C-O stretching vibrations of the ester will likely produce bands in the 1100-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ range, while their bending vibrations will appear at lower wavenumbers.

A comparative analysis with the Raman spectrum of ethyl benzoate (B1203000) reveals the foundational vibrational modes. ias.ac.inchemicalbook.com The introduction of the fluorine and methyl groups in this compound will lead to shifts in these fundamental frequencies and the appearance of new bands, as outlined in the table below.

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound | Reference Raman Shifts (cm⁻¹) for Ethyl Benzoate |

| Aromatic C-H Stretch | 3050-3100 | 3066 |

| Aliphatic C-H Stretch (ethyl, methyl) | 2850-3000 | 2934, 2978 |

| Carbonyl (C=O) Stretch | 1700-1730 | 1719 |

| Aromatic Ring Vibrations | 1580-1620, 1000-1030 | 1603, 1002, 1026 |

| C-F Stretch | 1200-1350 | N/A |

| C-O Stretch (ester) | 1100-1300 | 1172, 1270 |

This table presents expected values for this compound based on established group frequencies and comparative data from ethyl benzoate.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions that provide structural information.

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (182.19 g/mol ). Due to the presence of the stable aromatic ring, this peak is expected to be of significant intensity. The fragmentation of aromatic esters is well-characterized and typically involves several key pathways. libretexts.org

One of the most prominent fragmentation pathways for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of an acylium ion. For this compound, this would result in a peak at m/z 137. This acylium ion can further lose a molecule of carbon monoxide (CO), producing a peak at m/z 109.

Another characteristic fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, which would lead to a fragment ion at m/z 154. The presence of the fluorine atom can also influence the fragmentation, potentially leading to the loss of a fluorine radical (•F) or a molecule of hydrogen fluoride (HF) from the molecular ion or subsequent fragments.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₁₀H₁₁FO₂]⁺ (Molecular Ion) | 182 | - |

| [C₈H₆FO₂]⁺ | 154 | C₂H₄ (McLafferty Rearrangement) |

| [C₈H₆FO]⁺ | 137 | •OCH₂CH₃ |

| [C₇H₆F]⁺ | 109 | CO (from m/z 137) |

| [C₆H₄F]⁺ | 95 | CH₃ (from m/z 109) and rearrangement |

This table outlines a predicted fragmentation pattern for this compound based on established principles of mass spectrometry for aromatic esters.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. However, the principles of crystallography and data from structurally similar substituted benzoates can provide a strong indication of its likely solid-state architecture.

It is anticipated that this compound would crystallize in a common space group, with the molecule adopting a conformation that minimizes steric hindrance and optimizes packing efficiency. The planarity of the benzene ring is a defining feature, though minor distortions can be induced by the substituents. The conformation of the ethyl ester group relative to the aromatic ring is of particular interest. The dihedral angle between the plane of the carboxylate group and the benzene ring will be influenced by the steric and electronic effects of the ortho-fluorine substituent.

In the crystal lattice, intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely play a significant role in stabilizing the crystal structure. The presence of the fluorine atom can lead to specific halogen bonding interactions that further direct the crystal packing. Analysis of the crystal structures of other substituted benzoates reveals that the packing is often dominated by the formation of hydrogen-bonded dimers or catemers, which would likely be a feature in the crystal structure of this compound as well. researchgate.netnih.gov

| Crystallographic Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organics) |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |

| Molecular Conformation | Near-planar benzene ring, specific dihedral angle for the ester group |

This table presents predicted crystallographic characteristics for this compound based on the analysis of structurally related compounds.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Electronic Structure

Computational chemistry and molecular modeling are invaluable tools for investigating the conformational preferences and electronic structure of molecules in the absence of experimental data. For this compound, these methods can predict the most stable conformations and provide insights into the effects of the substituents on the molecule's properties.

Conformational analysis would likely reveal that the most stable conformer has the ethyl group oriented to minimize steric interactions with the ortho-fluorine atom. The planarity of the ester group with respect to the benzene ring is a key parameter, with calculations able to predict the rotational barrier and the dihedral angle of the lowest energy state.

The electronic structure of this compound is significantly influenced by the fluorine and methyl substituents. The highly electronegative fluorine atom acts as an inductive electron-withdrawing group, which can affect the reactivity of the aromatic ring. nih.govnih.gov Conversely, the methyl group is a weak electron-donating group. The interplay of these electronic effects will modulate the electron density distribution across the molecule. Molecular orbital calculations, such as Density Functional Theory (DFT), can be employed to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and spectroscopic properties. acs.org The calculated electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule.

| Computational Parameter | Predicted Finding |

| Most Stable Conformation | Dihedral angle between the ester and ring optimized to reduce steric clash with the ortho-fluorine. |

| Rotational Barrier (C(ring)-C(O)) | A moderate energy barrier, allowing for some conformational flexibility at room temperature. |

| HOMO-LUMO Gap | A specific energy gap that influences the molecule's UV-Vis absorption characteristics. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and fluorine; positive potential on the aromatic protons. |

This table summarizes the expected outcomes from computational modeling of this compound based on established theoretical principles.

Mechanistic Organic Transformations and Reactivity Profiling of Ethyl 2 Fluoro 4 Methylbenzoate

Electrophilic Aromatic Substitution Reactions on the Benzenoid Core

The benzene (B151609) ring of ethyl 2-fluoro-4-methylbenzoate is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. gmu.edu The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the ethyl ester group.

Directing Effects of Substituents:

-F (Fluoro group): The fluorine atom is an ortho, para-director. masterorganicchemistry.com Despite its high electronegativity, which deactivates the ring towards electrophilic attack through a strong inductive effect (-I), it can donate a lone pair of electrons into the ring via resonance (+M effect). This resonance effect preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. libretexts.orglibretexts.org

-CH₃ (Methyl group): The methyl group is an activating, ortho, para-director. masterorganicchemistry.com It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, stabilizing the arenium ion intermediates of ortho and para substitution. irjet.net

-COOEt (Ethyl Ester group): The ethyl ester group is a deactivating, meta-director. masterorganicchemistry.com It is a strong electron-withdrawing group (-I and -M effects), pulling electron density from the ring and destabilizing the arenium ion intermediates. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack. libretexts.org

Predicted Regioselectivity: In the case of this compound, the fluorine is at position 2, the methyl group at position 4, and the ester is at position 1. The two ortho, para-directing groups (fluoro and methyl) and the one meta-directing group (ester) create a complex regiochemical landscape. The activating methyl group and the deactivating but ortho, para-directing fluoro group will direct incoming electrophiles to the positions ortho and para relative to themselves. The deactivating ester group will direct to the meta positions.

Considering the positions on the ring:

Position 3 is ortho to the fluorine and meta to the ester.

Position 5 is ortho to the methyl group and meta to the ester.

Position 6 is para to the methyl group and ortho to the ester.

The most likely positions for electrophilic attack are positions 3 and 5, which are activated by the ortho, para-directing groups and are meta to the deactivating ester group. For instance, in the nitration of 2-fluorotoluene, the major product is 2-fluoro-5-nitrotoluene, indicating a preference for substitution para to the fluorine and ortho to the methyl group. rsc.org A similar outcome would be expected for this compound, with the electrophile favoring the position para to the fluorine (position 5).

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -F | Deactivating | ortho, para | -I > +M |

| -CH₃ | Activating | ortho, para | +I, Hyperconjugation |

| -COOEt | Deactivating | meta | -I, -M |

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester functionality of this compound is a key site for reactivity, particularly through nucleophilic acyl substitution. guidechem.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the ethoxide leaving group. guidechem.com

The general mechanism proceeds in two steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The carbonyl group reforms by expelling the leaving group (in this case, ethoxide, EtO⁻).

The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. The ortho-fluoro substituent can exert some steric hindrance, potentially slowing the rate of reaction compared to an unsubstituted ethyl benzoate (B1203000). Electronically, the fluorine atom's electron-withdrawing nature can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Transformations Involving the Ethyl Ester Moiety (e.g., Transesterification, Hydrolysis, Reduction)

Several important transformations can be carried out on the ethyl ester group of this compound.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of methanol (B129727) would lead to the formation of mthis compound. swarthmore.edu The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. swarthmore.edu

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. Studies on the hydrolysis of substituted methyl benzoates at high temperatures have shown that even sterically hindered esters can be hydrolyzed. wikipedia.org

Reduction: The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-fluoro-4-methylphenyl)methanol. libretexts.orggoogle.com The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde. rsc.org

Reduction to an Aldehyde: A partial reduction to the aldehyde, 2-fluoro-4-methylbenzaldehyde, can be achieved using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.comacs.orgossila.com This method is highly valuable as it stops the reduction at the aldehyde stage. youtube.comacs.org

| Reaction | Reagent(s) | Product |

|---|---|---|

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

| Hydrolysis (basic) | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-Fluoro-4-methylbenzoic acid |

| Reduction (to alcohol) | 1. LiAlH₄, THF 2. H₃O⁺ | (2-Fluoro-4-methylphenyl)methanol |

| Reduction (to aldehyde) | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 2-Fluoro-4-methylbenzaldehyde |

Selective Reactions at the Fluorine and Methyl Substituents

While the ester group and the aromatic ring are the most common sites of reaction, the fluorine and methyl substituents can also undergo selective transformations.

Fluorine Substituent: The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions unless the ring is highly activated by strong electron-withdrawing groups. ncert.nic.in For this compound, SₙAr at the fluorine position is unlikely under standard conditions. However, under forcing conditions or with highly specialized reagents, substitution may be possible. For example, nucleophilic substitution of fluorine in related fluorinated aromatics has been achieved using reagents like dimethylamine (B145610) with hydroxide (B78521) assistance. nih.gov

Methyl Substituent: The methyl group can undergo free-radical reactions at the benzylic position.

Benzylic Bromination: Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be brominated to form ethyl 2-fluoro-4-(bromomethyl)benzoate. googleapis.com This reaction proceeds via a free-radical chain mechanism.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. emerginginvestigators.org This would yield 2-fluoro-1-ethoxycarbonyl-4-benzoic acid. Milder oxidation conditions can potentially lead to the formation of the corresponding aldehyde.

Physical Organic Chemistry Principles in Reaction Mechanism Elucidation

The study of reaction mechanisms for this compound relies on fundamental principles of physical organic chemistry.

Hammett Equation: The Hammett equation provides a means to quantify the electronic effects of the substituents on the reactivity of the molecule. wikipedia.orgchemeurope.com For reactions at the ester carbonyl, such as hydrolysis, the rate of reaction can be correlated with the Hammett substituent constants (σ) of the fluorine and methyl groups. researchgate.netlibretexts.org The reaction constant (ρ) would indicate the sensitivity of the reaction to these electronic effects. A positive ρ value for base-catalyzed hydrolysis would indicate that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. wikipedia.org

Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitution, the distribution of products can be governed by either kinetic or thermodynamic control. guidechem.comcardiff.ac.uk

Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy). rsc.org

Thermodynamic control favors the most stable product and is typically achieved at higher temperatures where the reaction is reversible, allowing an equilibrium to be established. rsc.org For EAS on substituted benzenes, steric hindrance can play a significant role in determining the kinetic product, often favoring the less sterically hindered para isomer over the ortho isomer. masterorganicchemistry.comreddit.com

Coordination Chemistry and Supramolecular Interactions of Benzoate Esters

Ligand Design Principles for Substituted Benzoates

The electronic nature of substituents is a primary consideration. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the pKa of the parent benzoic acid, which in turn affects the strength of the metal-carboxylate bond. In the case of 2-fluoro-4-methylbenzoate, the fluorine atom at the ortho position acts as an EWG through its inductive effect (-I), while the methyl group at the para position is an EDG due to its hyperconjugation and weak inductive effect (+I).

A significant principle in the design of ortho-substituted benzoate (B1203000) ligands is the "ortho effect." quora.comresearchgate.netquora.comkhanacademy.org This effect is a combination of steric and electronic factors that are unique to the ortho position. An ortho substituent can cause the carboxylate group to twist out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. quora.comkhanacademy.org This twisting can reduce the resonance delocalization between the carboxylate and the aromatic ring, which can, in turn, increase the acidity of the corresponding benzoic acid and influence the coordination mode of the benzoate ligand. quora.comresearchgate.net For 2-fluoro-4-methylbenzoate, the small size of the fluorine atom may lead to a less pronounced steric effect compared to bulkier ortho substituents. nih.gov However, repulsive interactions between the ortho-fluoro substituent and the oxygen atoms of the carboxylate group can still favor a non-planar conformation. nih.gov

The position of the substituents is also a critical design element. A para-substituent, like the methyl group in the target ligand, primarily exerts an electronic effect. In contrast, a meta-substituent has a more moderate electronic influence. Ortho-substituents, as discussed, introduce significant steric and electronic perturbations. The interplay of these substituent effects in polysubstituted benzoates like 2-fluoro-4-methylbenzoate allows for the fine-tuning of the ligand's properties.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Ligand Properties |

| Fluoro | Ortho | -I (Inductive) | Moderate | Increases acidity, can cause twisting of the carboxylate group. quora.comnih.gov |

| Methyl | Para | +I (Inductive), +H (Hyperconjugation) | Minimal | Decreases acidity, enhances electron density on the ring. |

Table 1: Influence of Substituents on Benzoate Ligand Properties

Synthesis and Characterization of Metal Complexes Incorporating Benzoate Ligands

The synthesis of metal complexes with substituted benzoate ligands, including by inference Ethyl 2-fluoro-4-methylbenzoate, typically involves the reaction of a metal salt with the corresponding benzoic acid or its salt in a suitable solvent. biointerfaceresearch.com The ester group of this compound may be hydrolyzed in situ to the benzoate anion, which then coordinates to the metal center. The choice of metal, solvent, and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex. biosynth.com

Commonly used metal precursors include acetates, nitrates, and chlorides of transition metals. The reaction can be carried out in water, alcohols, or other organic solvents. The presence of auxiliary ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, can also be used to create mixed-ligand complexes with specific geometries and properties.

Characterization of the synthesized complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, while techniques like X-ray diffraction, IR spectroscopy, and UV-Vis spectroscopy provide detailed structural and electronic information.

Substituted benzoates can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and polydentate fashions. researchgate.netresearchgate.net The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the benzoate ligand, and the presence of other ligands in the coordination sphere. researchgate.net

For a ligand like 2-fluoro-4-methylbenzoate, the ortho-fluoro substituent could sterically hinder certain coordination modes. For example, a bidentate chelating mode might be less favorable due to the steric repulsion between the fluoro group and the metal center or other ligands. Bridging coordination modes, leading to the formation of polynuclear or polymeric structures, are common for benzoate ligands.

The crystal packing of these complexes is dictated by intermolecular forces such as hydrogen bonds and π-π stacking interactions, which are discussed in more detail in section 5.4.

| Coordination Mode | Description | Factors Favoring this Mode |

| Monodentate | The carboxylate group binds to the metal center through a single oxygen atom. | Steric hindrance from the ortho substituent, presence of strong competing ligands. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. | Less common for benzoates due to ring strain, but possible. |

| Bidentate Bridging | The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. | Common for benzoates, leads to the formation of dimers, polymers, or metal-organic frameworks. |

Table 2: Common Coordination Modes of Benzoate Ligands

Spectroscopic techniques are invaluable for characterizing metal-benzoate complexes, particularly when single crystals for X-ray diffraction are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the coordination mode of the carboxylate group. The positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The difference between these two frequencies (Δν = νas - νs) can be used to distinguish between monodentate, bidentate chelating, and bidentate bridging modes. For monodentate coordination, Δν is typically larger than that of the free carboxylate ion, while for bidentate chelating coordination, it is smaller. For bridging coordination, the Δν value is often intermediate.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can be observed, in addition to the d-d transitions of the metal ion (for transition metal complexes). The positions and intensities of these bands are influenced by the nature of the benzoate ligand and the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes (e.g., those of Cu(II), Mn(II)), EPR spectroscopy is a powerful tool for determining the electronic structure and the local environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide insights into the symmetry of the coordination sphere and the nature of the metal-ligand bonding.

Influence of Fluoro and Methyl Substituents on Coordination Geometry and Stability

The fluoro and methyl substituents on the benzoate ring of this compound are expected to exert a significant influence on the coordination geometry and stability of its metal complexes.

The ortho-fluoro substituent can have a profound steric effect. As previously mentioned, it can force the carboxylate group to rotate out of the plane of the benzene ring. This can affect the preferred coordination mode of the ligand. For instance, the steric hindrance from the ortho-fluoro group might disfavor the formation of highly symmetric, sterically demanding coordination geometries around the metal center. It could also lead to the formation of complexes with lower coordination numbers or distorted geometries.

In essence, the combination of steric and electronic effects from the fluoro and methyl substituents provides a mechanism for fine-tuning the properties of the resulting metal complexes.

Exploration of Supramolecular Assemblies via Hydrogen Bonding and π-π Stacking Interactions

In the solid state, metal complexes of substituted benzoates often self-assemble into higher-order supramolecular structures through non-covalent interactions. nih.govfrontiersin.orgrsc.orgnih.gov Hydrogen bonding and π-π stacking are the most prominent of these interactions.

π-π Stacking: The aromatic rings of the benzoate ligands provide an ideal platform for π-π stacking interactions. nih.govrsc.orgnih.gov These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are a key driving force in the self-assembly of many aromatic-containing coordination compounds. The presence of substituents on the benzene ring can modulate the strength and geometry of these interactions. The electron-withdrawing fluoro group and the electron-donating methyl group in 2-fluoro-4-methylbenzoate will alter the quadrupole moment of the aromatic ring, which in turn will influence the preferred orientation (e.g., face-to-face, edge-to-face) of the π-π stacking. These stacking interactions can lead to the formation of columnar structures or layered arrangements in the crystal lattice.

The interplay of these non-covalent interactions is crucial in crystal engineering, allowing for the rational design of solid-state materials with desired properties, such as specific network topologies or porosity.

Advanced Applications and Future Research Horizons for Ethyl 2 Fluoro 4 Methylbenzoate Derivatives

Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and agrochemical research to enhance biological activity, metabolic stability, and other pharmacokinetic properties. Ethyl 2-fluoro-4-methylbenzoate serves as a valuable scaffold in the synthesis of such complex, biologically active compounds. cymitquimica.com

Precursor in the Synthesis of Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a key therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.netnih.gov The synthesis of potent PARP inhibitors often involves multi-step sequences where fluorinated benzamide (B126) moieties are a common structural feature.

Contributions to Material Science and Advanced Materials

The unique properties conferred by fluorine atoms, such as high electronegativity, low polarizability, and the ability to form strong C-F bonds, make fluorinated compounds highly valuable in material science.

Precursors for Liquid Crystalline Phases

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Fluorinated compounds are widely used in the design of liquid crystal materials for display applications due to their ability to modulate properties such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.net

While there is no specific literature detailing the use of this compound as a direct precursor for liquid crystals, the underlying molecular structure is relevant. The synthesis of bent-shaped liquid crystals, for example, has utilized 4-substituted 3-hydroxybenzoic acid as a central core. The introduction of fluorine substituents into the core of liquid crystal molecules is a known strategy to fine-tune their properties. The rigid, polarizable core of a molecule derived from this compound could potentially be functionalized with appropriate mesogenic groups to create novel liquid crystalline materials. Future research in this area could investigate the synthesis and characterization of such derivatives to explore their mesomorphic properties.

Monomers for Specialty Polymers and Copolymers

Fluoropolymers are a class of polymers known for their high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for a wide range of applications, from high-performance coatings to advanced materials in the electronics and aerospace industries. google.comgoogle.com

The synthesis of specialty polymers often involves the polymerization of functionalized monomers. While this compound itself is not a typical monomer for polymerization, it can be chemically modified to introduce a polymerizable group. For instance, the ester could be reduced to an alcohol, which could then be converted into an acrylate (B77674) or methacrylate (B99206) monomer. The resulting fluorinated monomer could then be copolymerized with other monomers to create specialty polymers with tailored properties. The presence of the fluoro-methyl-phenyl group could enhance the thermal stability, refractive index, or other specific characteristics of the resulting polymer. Although direct examples of this application for this compound are not documented, the general principles of polymer chemistry suggest this as a viable area for future research.

Development of New Catalytic Systems Using Fluorinated Esters

The development of new catalytic systems is a cornerstone of modern chemistry, enabling more efficient, selective, and sustainable chemical transformations. While there is no specific research on the use of this compound in the development of new catalytic systems, the field of catalysis involving esters and fluorinated compounds is an active area of investigation.

The electronic properties of the ester group in this compound are influenced by the adjacent fluorine atom, which could affect its reactivity in catalytic transformations. For instance, in hydrolysis or transesterification reactions, the fluorinated ester might exhibit different reactivity profiles compared to its non-fluorinated counterparts. This could be exploited in the design of new enzyme-catalyzed processes or in the development of organocatalytic systems. Further research is needed to explore the potential of this compound and its derivatives as substrates or components in novel catalytic methodologies.

Structure-Activity Relationships (SAR) in Related Compound Classes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives related to this compound, SAR analysis often focuses on the effects of fluorination and other substituents on the benzene (B151609) ring.

The introduction of fluorine can have significant, yet often hard-to-predict, effects on a molecule's acidity (pKa), lipophilicity, and permeability. nih.gov Fluorinated alcohols and phenols, for instance, are explored as potential bioisosteres for the carboxylic acid functional group. nih.gov A systematic study using matched molecular pair (MMP) analysis on a phenylpropionic acid backbone revealed key trends. Replacing a carboxylic acid group with fluorinated alcohol or phenol (B47542) moieties generally leads to a significant decrease in acidity and a concurrent increase in both lipophilicity and permeability. nih.gov

These changes can be highly desirable in drug design. For example, reducing acidity can prevent undesirable interactions with biological targets or improve a drug's pharmacokinetic profile. The increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. nih.gov

Late-stage functionalization (LSF) has emerged as a powerful tool for rapidly generating analogs of a lead compound to build extensive SAR data. nih.gov In the context of developing selective estrogen receptor degraders (SERDs), the introduction of fluorine into a complex molecule demonstrated a significant impact. For example, fluorination of a lead compound maintained high permeability while reducing cellular efflux, a beneficial trait for drug efficacy. nih.gov This highlights that the strategic placement of fluorine, a key feature of the this compound scaffold, can fine-tune the pharmacokinetic properties of a drug candidate. nih.gov

The table below summarizes the structure-property relationships for various fluorinated bioisosteres of carboxylic acids, illustrating the impact of fluorination on key physicochemical parameters.

Table 1: Structure-Property Relationship of Fluorinated Carboxylic Acid Bioisosteres

| Parent Structure Moiety | Bioisostere | ΔpKa (vs. COOH) | ΔlogD7.4 (vs. COOH) | Key Observation |

| Phenylpropionic acid | ortho-CF3 phenol | +5.1 | +3.3 | Significant decrease in acidity and increase in lipophilicity. nih.gov |

| Phenylpropionic acid | gem-di-CHF2 alcohol | +6.2 | +3.1 | Provides a large increase in lipophilicity while lowering acidic character. nih.gov |

| Phenylpropionic acid | -CF3 alcohol | +6.1 | +2.2 | Moderately increases lipophilicity compared to other fluorinated bioisosteres. nih.gov |

This table is generated based on data from a study on fluorinated carboxylic acid bioisosteres to illustrate general principles. nih.gov

Opportunities for Novel Functionalization and Derivatization

The chemical scaffold of this compound provides multiple avenues for novel functionalization and derivatization to create new chemical entities with unique properties. Advanced synthetic methodologies allow for precise modifications at various positions on the molecule.

One of the most powerful strategies is late-stage functionalization (LSF), which leverages advances in C-H activation chemistry to introduce new functional groups into a complex molecule without requiring de novo synthesis. nih.gov Techniques such as iridium-catalyzed C-H borylation can install a boronate ester onto an aromatic ring, which then serves as a versatile handle for subsequent cross-coupling reactions. nih.gov This allows for the introduction of various groups, such as methoxy (B1213986) or hydroxyl functionalities. nih.gov

Further derivatization can be achieved through established synthetic transformations. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. google.com This acid can then be converted into a wide range of derivatives. For instance, it can be reacted with various anilines to form amides or used to synthesize hydrazide-hydrazones, which have been investigated for their antimicrobial potential. globalscientificjournal.com

The aromatic ring itself is amenable to further substitution. Nitration of related phenyl-thiazole carboxylates has been achieved using metal nitrates in the presence of an acid chloride, yielding a nitro derivative that can be a precursor for other functional groups. google.com Additionally, the development of novel catalysts, such as the UiO-66-NH2 metal-organic framework, has been shown to efficiently catalyze the esterification of various fluorobenzoic acids, indicating potential for streamlined synthesis of a diverse library of ester derivatives. rsc.org

The table below outlines several potential pathways for the derivatization of the this compound core structure.

Table 2: Synthetic Strategies for Derivatization

| Reaction Type | Reagents/Catalyst | Potential Product Class | Significance |

| C-H Borylation | Iridium catalyst | Borylated intermediates | Enables late-stage functionalization and diverse substitutions on the aromatic ring. nih.gov |

| Suzuki Coupling | Palladium catalyst, boronic acids | Biaryl compounds | Creates more complex molecular architectures. |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | N-Aryl amines/anilines | Introduces nitrogen-containing functional groups, crucial in many bioactive molecules. nih.gov |

| Ester Hydrolysis | Base (e.g., NaOH) | Carboxylic acids | Provides a key intermediate (2-fluoro-4-methylbenzoic acid) for further synthesis. google.com |

| Amide Formation | Activating agents, amines | Amides | Accesses a common and important functional group in pharmaceuticals. globalscientificjournal.com |

| Nitration | Metal nitrate, acid chloride | Nitroaromatics | Introduces a versatile nitro group that can be reduced to an amine. google.com |

This table summarizes potential synthetic transformations based on established chemical reactions for related compounds.

The continued exploration of these and other emerging synthetic methods will undoubtedly expand the chemical space accessible from this compound, paving the way for the discovery of new molecules for advanced applications in pharmaceuticals, agrochemicals, and materials science.

Concluding Remarks and Outlook for Ethyl 2 Fluoro 4 Methylbenzoate Research

Synthesis of Key Findings and Contributions to Chemical Knowledge

Ethyl 2-fluoro-4-methylbenzoate is a synthetically accessible fluorinated aromatic ester. Its preparation from 2-fluoro-4-methylbenzoic acid via Fischer esterification is a standard and well-understood chemical transformation. masterorganicchemistry.comoperachem.com The compound's structure, confirmed through standard spectroscopic methods, presents a platform for diverse chemical modifications. Its primary contribution to chemical knowledge lies in its role as a building block for introducing a fluorinated and methylated phenyl moiety into larger, more complex molecules.

Identification of Persistent Challenges and Unexplored Avenues in Research

A significant challenge in the research landscape of this compound is the lack of detailed, publicly available research dedicated specifically to this compound. While its synthesis is straightforward in principle, optimized, high-yield protocols are not widely reported. Furthermore, there is a scarcity of published data on its specific applications in the synthesis of named, commercially significant compounds in both the pharmaceutical and agrochemical sectors. The full extent of its reactivity, particularly in more complex synthetic sequences, remains an area ripe for exploration.

Delineation of Prospective Research Directions and Methodological Innovations

Future research should focus on several key areas. Firstly, the development and publication of a robust and scalable synthesis protocol for this compound would be highly beneficial to the research community. Secondly, a systematic investigation into its reactivity profile, including its utility in various cross-coupling reactions and other advanced organic transformations, would unlock its full potential as a synthetic intermediate. Furthermore, the design and synthesis of novel bioactive molecules derived from this scaffold could lead to the discovery of new drug candidates or agrochemicals.

Broader Scientific and Societal Impact of Advanced Fluorinated Benzoate (B1203000) Research

Research into fluorinated benzoates, including this compound, has a significant broader impact. The unique properties imparted by fluorine atoms continue to be a critical tool in the design of modern pharmaceuticals and agrochemicals. Enhanced understanding and utilization of such building blocks can lead to the development of more effective medicines with improved pharmacokinetic profiles and more potent and selective crop protection agents. This, in turn, contributes to advancements in human health and agricultural productivity. The ongoing exploration of fluorinated compounds is a testament to the power of synthetic chemistry to address key societal challenges.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-fluoro-4-methylbenzoate, and what critical parameters influence yield and purity?

this compound is typically synthesized via esterification of 2-fluoro-4-methylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C), stoichiometric ratios, and the use of dehydrating agents (e.g., molecular sieves) to shift equilibrium. Post-synthesis purification via fractional distillation or recrystallization from ethanol/water mixtures ensures high purity. Optimizing reaction time and catalyst concentration minimizes side products like diesters or hydrolyzed acids .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester group and aromatic substitution pattern; ¹⁹F NMR identifies fluorine positioning.

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1280 cm⁻¹ (C-F stretch) validate functional groups.

- X-ray crystallography : Resolves molecular geometry and packing. SHELXL refinement ensures accurate structural parameters, including bond angles and torsional conformations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid ignition sources. Store in airtight containers away from oxidizers. Dispose via hazardous waste channels. For spills, neutralize with inert absorbents (e.g., vermiculite) and consult SDS for emergency measures .

Q. What purification techniques are effective for this compound, and how are they optimized?

Recrystallization from ethanol/water (4:1 v/v) at 0°C yields high-purity crystals. Column chromatography (silica gel, hexane/EtOAc gradient) removes polar impurities. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for fluorinated bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its electron-withdrawing fluorine enhances metabolic stability and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Employ design of experiments (DoE) to evaluate catalysts (e.g., DMAP vs. H₂SO₄), solvent polarity, and temperature. Use in-situ FTIR to monitor intermediate formation. Kinetic studies identify rate-limiting steps (e.g., acid activation) for targeted optimization. Microwave-assisted synthesis may reduce reaction time .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Re-evaluate computational models (e.g., DFT functionals like B3LYP vs. M06-2X) and validate against experimental kinetics. Use hybrid QM/MM approaches to account for solvation effects. Cross-validate spectral data (e.g., NOESY for stereochemistry) .

Q. How to address discrepancies in melting point or spectral data across studies of this compound?

Verify purity via HPLC (≥99%) and assess crystallinity using PXRD. Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts. Compare polymorphic forms via DSC and solid-state NMR .

Q. How to design derivatives of this compound for enhanced biological activity?